molecular formula C10H7NO3 B1342637 6-(Furan-2-yl)nicotinic acid CAS No. 884507-36-2

6-(Furan-2-yl)nicotinic acid

Cat. No.: B1342637
CAS No.: 884507-36-2
M. Wt: 189.17 g/mol
InChI Key: ALJRNVXLRKHVQF-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)nicotinic acid is an organic compound that features a furan ring attached to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitro group on the nicotinic acid can be reduced to an amine.

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 6-(Furan-2-yl)nicotinamide.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

6-(Furan-2-yl)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Furan-2-carboxylic acid
  • Nicotinic acid
  • Furan-2,5-dicarboxylic acid

Comparison: 6-(Furan-2-yl)nicotinic acid is unique due to the presence of both a furan ring and a nicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .

Properties

IUPAC Name

6-(furan-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRNVXLRKHVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597355
Record name 6-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-36-2
Record name 6-(2-Furanyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Furan-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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